molecular formula C7H15NO B562280 1-Piperidineethanol-d4 CAS No. 1189705-44-9

1-Piperidineethanol-d4

Cat. No.: B562280
CAS No.: 1189705-44-9
M. Wt: 133.227
InChI Key: KZTWONRVIPPDKH-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Piperidineethanol-d4” is a chemical compound with the molecular formula C7H15NO . It is also known by other names such as “1,1,2,2-tetradeuterio-2-piperidin-1-ylethanol” and "2-(Piperidin-1-yl)(2H4)ethan-1-ol" . The molecular weight of this compound is 133.22 g/mol .


Synthesis Analysis

Piperidines, including “this compound”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: "InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2/i6D2,7D2" . It also has an InChIKey: "KZTWONRVIPPDKH-KXGHAPEVSA-N" . The compound has a topological polar surface area of 23.5 Ų .


Chemical Reactions Analysis

Piperidine-containing compounds, such as “this compound”, are widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 133.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 133.140471086 g/mol, and its monoisotopic mass is also 133.140471086 g/mol . The compound has a complexity of 69.3 .

Scientific Research Applications

Enantioselective Synthesis

1-Piperidineethanol derivatives serve as valuable starting materials for the enantioselective synthesis of natural and synthetic compounds. The presence of a stereocenter in the piperidine skeleton, along with an easily-functionalizable alcohol group, positions these compounds as crucial intermediates in the production of enantiopure molecules. Through both synthetic and enzymatic methods, researchers have been able to achieve the resolution of racemic mixtures, paving the way for the synthesis of various natural products (Perdicchia et al., 2015).

Thermodynamic Properties

The study of the thermodynamic properties of 1-Piperidineethanol derivatives provides essential insights into their behavior and potential applications. For example, the standard molar enthalpies of formation, combustion, and vaporization of these compounds have been meticulously measured. Such data are crucial for understanding the molecular structure and designing processes involving these compounds, such as in material science and engineering (Silva & Cabral, 2006).

Anticancer and Imaging Agents

A series of novel naphthalimide derivatives containing piperidine moieties have shown potent cytotoxic activities and DNA binding properties, making them promising candidates for anticancer therapies and cancer cell imaging. Substituents in the piperidine structure significantly influence these activities, highlighting the importance of 1-Piperidineethanol derivatives in medicinal chemistry (Wang et al., 2016).

Synthesis of Metallophthalocyanine Complexes

1-Piperidineethanol derivatives have been utilized in the synthesis of metallophthalocyanine complexes, which are of interest for their electronic and photophysical properties. These complexes find applications in materials science, particularly in the development of photovoltaic devices, sensors, and as catalysts in various chemical reactions (Huang et al., 2008).

Green Chemistry and Synthesis

The pyrolysis of oxazines derived from 2-piperidineethanol leads to the formation of 2,3-dehydropiperidine enamines, showcasing a green method of synthesis. Such processes are valuable in organic synthesis, offering sustainable pathways to important intermediates (Cook et al., 2005).

Mechanism of Action

The mechanism of action of piperidine derivatives includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Safety and Hazards

“1-Piperidineethanol-d4” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTWONRVIPPDKH-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662173
Record name 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189705-44-9
Record name 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.